molecular formula C22H27N5O2S2 B2671370 2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide CAS No. 1207027-51-7

2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2671370
CAS No.: 1207027-51-7
M. Wt: 457.61
InChI Key: CZSQGGDHNNHKNR-UHFFFAOYSA-N
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Description

2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a piperidine ring, and a phenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine ring and the phenylacetamide group. Key reagents and conditions used in these steps include:

    Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl3) or sodium hydroxide (NaOH).

    Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, typically using 4-methylpiperidine and suitable leaving groups.

    Attachment of Phenylacetamide Group: The final step involves the coupling of the phenylacetamide moiety, which can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide can be compared with other thiazolopyrimidine derivatives, such as:

  • 2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-methylacetamide
  • 2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-ethylacetamide

These compounds share a similar core structure but differ in the substituents attached to the thiazolopyrimidine ring. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[2-(4-methylpiperidin-1-yl)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-14(2)27-20(29)18-19(24-21(31-18)26-11-9-15(3)10-12-26)25-22(27)30-13-17(28)23-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSQGGDHNNHKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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